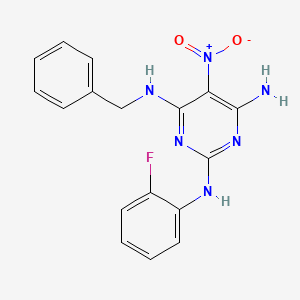

N4-Benzyl-N2-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

Description

Properties

Molecular Formula |

C17H15FN6O2 |

|---|---|

Molecular Weight |

354.3 g/mol |

IUPAC Name |

4-N-benzyl-2-N-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C17H15FN6O2/c18-12-8-4-5-9-13(12)21-17-22-15(19)14(24(25)26)16(23-17)20-10-11-6-2-1-3-7-11/h1-9H,10H2,(H4,19,20,21,22,23) |

InChI Key |

UUFRYSPCBRDWEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3F |

solubility |

<0.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzyl-N2-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4,6-triaminopyrimidine, the core structure is formed.

Introduction of the Nitro Group: Nitration of the pyrimidine core using nitric acid or a nitrating mixture.

Substitution Reactions: Introduction of the benzyl and fluorophenyl groups through nucleophilic substitution reactions using appropriate benzyl and fluorophenyl halides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-Benzyl-N2-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be oxidized to form different derivatives.

Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Halogenated reagents and strong bases like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-Benzyl-N2-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The presence of the fluorophenyl and nitro groups can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Structural and Molecular Comparisons

*Hypothetical formula based on structural analogs.

†Inferred from analogs like Ev9 and Ev10.

‡Estimated based on Ev9’s pKa.

Substituent Effects on Properties and Reactivity

Fluorine Position :

- The 2-fluorophenyl group in the target compound may offer steric and electronic advantages over 3-FPh (Ev1) or 4-FPh (Ev6). Fluorine at the ortho position could influence binding pocket interactions in biological targets through both inductive effects and steric constraints .

Benzyl vs. This contrasts with Ev6’s methoxy group, which improves solubility via hydrogen bonding .

Chlorine and Methoxy Modifications :

- Chlorine in Ev9 and Ev10 introduces steric bulk and electron-withdrawing effects, which may alter reactivity in condensation reactions (e.g., triamterene synthesis) compared to fluorine .

Nitro Group Reactivity :

- The nitro group at position 5 is a key site for further derivatization. Electron-withdrawing substituents (e.g., fluorine, chlorine) may activate the pyrimidine core for nucleophilic substitution or condensation, as seen in triamterene synthesis .

Biological Activity

N4-Benzyl-N2-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that reflect its pharmacological properties.

Chemical Structure and Properties

The compound this compound is characterized by its unique pyrimidine structure, which includes a nitro group and a fluorophenyl moiety. The chemical formula can be represented as follows:

- Molecular Formula : C17H17F N4O2

- Molecular Weight : 324.35 g/mol

Structural Features

The structural features of this compound contribute to its biological activity:

- Nitro Group : Often associated with increased reactivity and potential for interaction with biological targets.

- Fluorophenyl Substitution : Fluorine atoms can enhance lipophilicity and metabolic stability.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit solid tumor cell lines effectively.

Case Study: In Vitro Antiproliferative Assay

A relevant study reported the IC50 values for various compounds within this chemical class against HepG2 liver cancer cells. The results are summarized in the following table:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Apoptosis induction |

| SAHA | 17.25 | HDAC inhibition |

| FNA | 1.30 | HDAC3 inhibition |

The above data suggests that this compound may have comparable or superior activity to known inhibitors like SAHA and FNA.

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression and apoptosis in cancer cells.

- Cell Cycle Arrest : Induction of G2/M phase arrest has been observed in related studies.

Other Biological Activities

In addition to antitumor effects, compounds in this class may exhibit other biological activities such as:

- Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains.

Q & A

Q. What are the key considerations in designing a synthetic route for N4-Benzyl-N2-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution reactions on a pyrimidine core. For example, the 2-fluorophenyl group can be introduced via reaction of 2-fluoroaniline with a chloropyrimidine intermediate under basic conditions (e.g., triethylamine) . The benzyl group at the N4 position is introduced using benzylamine, while the nitro group at C5 is stabilized via nitration under controlled temperatures (0–5°C) . Key considerations include:

- Protecting group strategies to prevent undesired side reactions.

- Solvent selection (e.g., DMF or THF) to enhance nucleophilicity.

- Monitoring reaction progress via TLC or HPLC to optimize yields.

Q. How can the crystal structure and intermolecular interactions of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is achieved using slow evaporation of a saturated solution in ethanol or DCM. Key findings from analogous pyrimidine derivatives include:

- Intramolecular N–H⋯N hydrogen bonds stabilizing the pyrimidine ring .

- Weak C–H⋯O and C–H⋯π interactions contributing to crystal packing .

Dihedral angles between substituents (e.g., fluorophenyl and benzyl groups) should be measured to assess conformational rigidity .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of the nitro group at C5 in this compound?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at C5, making it susceptible to reduction (e.g., catalytic hydrogenation with Pd/C) or nucleophilic substitution. Computational studies (DFT) can predict charge distribution, while experimental validation involves:

Q. What strategies can resolve contradictions in biological activity data for structurally similar pyrimidine derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strain specificity) or compound purity. To address this:

- Reproduce assays under standardized conditions (e.g., CLSI guidelines).

- Validate purity via NMR (>95%) and HRMS.

- Perform SAR studies by systematically modifying substituents (e.g., replacing the benzyl group with cyclopropyl) to isolate contributing factors .

Additional Research Directions

Q. What role does the 2-fluorophenyl group play in modulating the compound’s pharmacokinetic properties?

- Methodological Answer : Fluorine enhances metabolic stability by resisting oxidative degradation. Assess via:

- Microsomal stability assays (human/rat liver microsomes).

- LogP measurements to evaluate lipophilicity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.